4-(Dimethylamino)benzophenone (CAS Number: 530-44-9) is an organic compound synthesized through various methods, including the Friedel-Crafts acylation reaction between N,N-dimethylaniline and benzoyl chloride []. Its properties have been well-characterized, existing as a white to slightly yellow crystalline powder with a melting point of 88-90 °C [].
This compound exhibits interesting photochemical properties, particularly photosensitivity. Upon exposure to light, it undergoes photo-induced electron transfer, making it a potential candidate for applications in photocatalysis and light-emitting devices.
Research suggests that 4-(Dimethylamino)benzophenone holds promise in various scientific fields:
Michler's ketone is an organic compound with the formula (CH₃)₂NC₆H₄-CO-C₆H₄-N(CH₃)₂ []. It is a colorless solid obtained by the Friedel-Crafts acylation of dimethylaniline with benzoyl chloride []. Michler's ketone is a valuable intermediate in the synthesis of dyes and pigments, such as crystal violet [].
Michler's ketone has a central carbonyl group (C=O) flanked by two benzene rings. Each benzene ring is substituted with a dimethylamino group (N(CH₃)₂) at the para position (opposite sides of the ring relative to the carbonyl group) []. The presence of the electron-donating dimethylamino groups makes Michler's ketone a highly nucleophilic (electron-rich) molecule.
Synthesis
The primary reaction for synthesizing Michler's ketone is the Friedel-Crafts acylation, as mentioned earlier. This reaction involves reacting dimethylaniline with benzoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃) [].
(CH₃)₂NC₆H₅ + C₆H₅COCl + AlCl₃ -> (CH₃)₂NC₆H₄-CO-C₆H₄-N(CH₃)₂ + AlCl₃O¯ []
Other Reactions
Michler's ketone can undergo various reactions due to its reactive amine groups. These include:
* Condensation reactions: Michler's ketone can react with aldehydes or ketones to form imines or enamines.* Oxidation reactions: The dimethylamino groups can be oxidized to form N-oxides.
Irritant